![molecular formula C14H16O2 B12906634 3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran CAS No. 89100-09-4](/img/structure/B12906634.png)
3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-2,4-dimethylfuran is an organic compound characterized by a furan ring substituted with a 4-methoxybenzyl group and two methyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2,4-dimethylfuran typically involves the use of organometallic reagents and protective groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 3-(4-methoxybenzyl)-2,4-dimethylfuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxybenzyl)-2,4-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furans, dihydrofuran derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-2,4-dimethylfuran has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and specialty materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxybenzyl alcohol
- 2,4-dimethylfuran
- 4-methoxybenzyl chloride
Uniqueness
3-(4-methoxybenzyl)-2,4-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
89100-09-4 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-2,4-dimethylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-9-16-11(2)14(10)8-12-4-6-13(15-3)7-5-12/h4-7,9H,8H2,1-3H3 |
Clé InChI |
PZPODYQAUUUOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1CC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
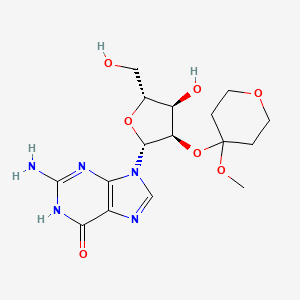
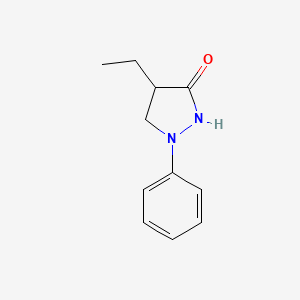
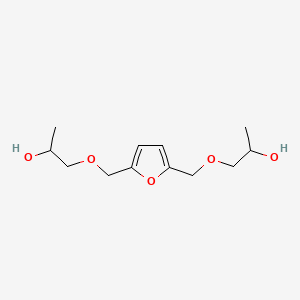
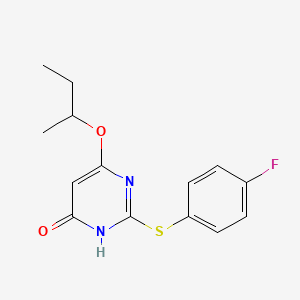
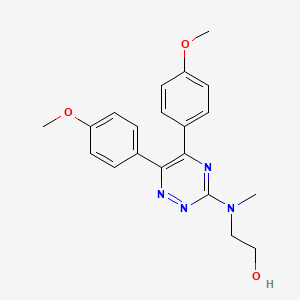



![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)

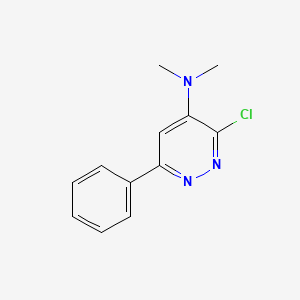

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
